BenchChemオンラインストアへようこそ!

TC-N 22A

mGlu4 PAM Potency Comparison EC50

TC-N 22A (1314140-00-5) is a superior mGlu4 PAM for CNS studies. Achieve robust target engagement with validated oral bioavailability and high brain exposure (brain/plasma ratio of 0.8). Its 9 nM potency and >1000-fold selectivity over mGlu1/2/3/5/7 ensure data integrity in PK/PD, electrophysiology, and anxiety research, making it a dependable industry benchmark.

Molecular Formula C14H13N5S
Molecular Weight 283.35 g/mol
Cat. No. B580081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-N 22A
Synonyms4,​5,​6,​8-​Tetrahydro-​N-​2-​pyridinyl-Pyrazolo[3’,​4’:6,​7]​cyclohepta[1,​2]​thiazol-​2-​amine
Molecular FormulaC14H13N5S
Molecular Weight283.35 g/mol
Structural Identifiers
SMILESC1CC2=C(C=NN2)C3=C(C1)SC(=N3)NC4=CC=CC=N4
InChIInChI=1S/C14H13N5S/c1-2-7-15-12(6-1)17-14-18-13-9-8-16-19-10(9)4-3-5-11(13)20-14/h1-2,6-8H,3-5H2,(H,16,19)(H,15,17,18)
InChIKeyDBISXWCOHGUFSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TC-N 22A for Research: A Highly Potent and Selective mGlu4 Positive Allosteric Modulator (PAM) – Procurement Guide


TC-N 22A (CAS: 1314140-00-5) is a synthetic small molecule belonging to the tricyclic thiazolopyrazole chemical class, characterized as a potent, selective, orally active, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). It exhibits an EC50 of 9 nM in human mGlu4-expressing BHK cells and demonstrates minimal activity at other mGlu receptor subtypes (EC50 > 10 μM) [1][2]. Its molecular formula is C14H13N5S, with a molecular weight of 283.35 g/mol .

Why Substituting TC-N 22A with Other mGlu4 PAMs or Agonists Can Compromise Experimental Reproducibility


While several compounds are classified as mGlu4 PAMs, they exhibit substantial differences in potency, selectivity profile, blood-brain barrier (BBB) penetration, and functional cooperativity with the endogenous agonist glutamate. These differences arise from distinct allosteric binding modes [2] and can lead to divergent biological outcomes. For instance, PAMs like VU0155041 and Lu AF21934 show significantly lower potency, requiring much higher concentrations to achieve comparable receptor activation. Others, like PHCCC, lack selectivity and may antagonize other mGlu subtypes, confounding results. Furthermore, not all mGlu4 PAMs demonstrate equivalent brain exposure; TC-N 22A has been explicitly validated for high brain-to-plasma ratios following oral administration [1], a crucial parameter for CNS studies. The specific quantitative evidence below highlights the critical performance gaps that necessitate the selection of TC-N 22A over less optimal analogs.

Quantitative Differentiation of TC-N 22A Against Key mGlu4 PAM Comparators: An Evidence-Based Procurement Guide


Superior Potency vs. VU0155041 and Lu AF21934 in mGlu4 Activation

TC-N 22A demonstrates an EC50 of 9 nM for potentiating glutamate response at human mGlu4 receptors, which is 88-fold more potent than VU0155041 (EC50 = 798 nM) and 55-fold more potent than Lu AF21934 (EC50 = 500 nM) in comparable cellular assays [1].

mGlu4 PAM Potency Comparison EC50

Unmatched Selectivity Profile: Minimal Activity at Non-Target mGlu Receptors

TC-N 22A exhibits an EC50 > 10 μM at mGlu1, mGlu2, mGlu3, mGlu5, and mGlu7 receptors, demonstrating a >1,100-fold selectivity window over its primary target, mGlu4 (EC50 = 9 nM) [1]. In contrast, the mGlu4 PAM PHCCC also acts as a potent antagonist at group I mGlu receptors (IC50 ≈ 3 μM) and at mGlu2/8 .

mGlu Receptor Selectivity Off-Target Activity Group I/II/III mGlu

Validated Brain Penetration and Oral Bioavailability for In Vivo CNS Applications

Following a single oral dose of 10 mg/kg in Sprague-Dawley rats, TC-N 22A achieved a plasma concentration of 259 ng/mL and a brain concentration of 200 ng/mL at 1 hour, resulting in a brain-to-plasma ratio of 0.8 [1]. This is superior to many mGlu4 PAMs, such as ADX88178, for which no comparable brain exposure data is publicly available .

Brain Penetration Pharmacokinetics Oral Bioavailability CNS

Superior Functional Cooperativity: Magnitude of Glutamate Response Potentiation

While specific cooperativity factors for TC-N 22A are not directly compared, structural studies indicate that PAMs binding to a distinct 'second site' (like TC-N 22A) exhibit the strongest positive cooperativity with glutamate. In contrast, VU0155041 and VU0415374, which bind to a different allosteric pocket, show lower cooperativity (4-fold and 39-fold enhancement, respectively) [1].

Positive Cooperativity Allosteric Modulation Functional Assay

Demonstrated In Vivo Efficacy in a Parkinson's Disease Model: Dyskinesia Inhibition

In a rat model of chronic Parkinson's disease, oral administration of TC-N 22A inhibited dyskinesia induced by dopamine depletion . This is in contrast to some other mGlu4 PAMs like Lu AF21934, which, despite being brain-penetrant, did not show antidepressant-like activity but only anxiolytic effects, highlighting functional divergence among PAMs [1].

Parkinson's Disease Dyskinesia In Vivo Efficacy

Optimal Use Cases for TC-N 22A in CNS Research and Drug Discovery Programs


Investigating mGlu4-Mediated Mechanisms in Parkinson's Disease Motor Control

TC-N 22A is the preferred tool for dissecting the role of mGlu4 in the basal ganglia circuitry. Its high potency and selectivity minimize off-target confounding, while its validated brain penetration [1] and efficacy in a Parkinson's disease dyskinesia model [2] make it ideal for both in vitro electrophysiology studies (e.g., in brain slices) and in vivo behavioral pharmacology.

Validating Target Engagement in CNS Penetration and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The well-characterized oral bioavailability and brain exposure of TC-N 22A (brain-to-plasma ratio of 0.8) [1] allow for confident correlation of plasma drug levels with central target engagement. This makes TC-N 22A a reliable positive control or reference standard in PK/PD studies for novel CNS-penetrant mGlu4 modulators.

Serving as a Benchmark for the Development of Next-Generation mGlu4 PAMs

Given its balanced profile of high potency, excellent selectivity, and robust brain penetration, TC-N 22A serves as an industry-standard benchmark compound in medicinal chemistry programs. Its well-documented properties [1] provide a clear reference point for evaluating improvements in potency, selectivity, or pharmacokinetic parameters of novel mGlu4 PAM candidates.

Exploring Anxiolytic and Analgesic Pathways In Vivo

Building on the evidence that mGlu4 PAMs can have anxiolytic effects [2] and the reported utility of TC-N 22A in anxiety and pain research , this compound is a suitable chemical probe for studying the role of mGlu4 in these non-motor CNS functions. Its brain penetrance ensures that behavioral outcomes are not confounded by limited CNS access.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for TC-N 22A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.